1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride
Overview
Description
1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride is an organic compound with the molecular formula C5H7ClN2O. It is a hydrochloride salt of 1-(1H-pyrazol-4-yl)ethan-1-one, a pyrazole derivative. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1H-pyrazole-4-carbaldehyde with ethyl acetate in the presence of a base, followed by acidification with hydrochloric acid to obtain the hydrochloride salt . Another method includes the reaction of 1H-pyrazole-4-carboxylic acid with acetic anhydride, followed by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms of pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and preventing the enzyme’s normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrazol-4-yl)ethan-1-one: The parent compound without the hydrochloride salt.
1-(1H-pyrazol-4-yl)ethanol: A reduced form of the compound.
1-(1H-pyrazol-4-yl)acetic acid: An oxidized form of the compound.
Uniqueness
1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in research and industry .
Properties
IUPAC Name |
1-(1H-pyrazol-4-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c1-4(8)5-2-6-7-3-5;/h2-3H,1H3,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKGCPUTBQQBLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNN=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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